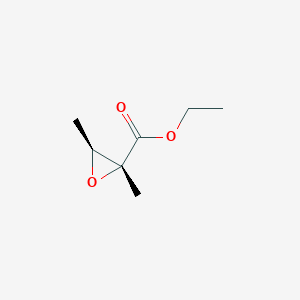
Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate, also known as ethyl 2,3-epoxysuccinate, is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of organic synthesis. It is a chiral epoxide that can be synthesized through various methods, and its unique structure allows it to exhibit diverse biochemical and physiological effects.
Mecanismo De Acción
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits its biological activity through various mechanisms. It can act as a nucleophile and react with various electrophiles, such as aldehydes, ketones, and imines, to form chiral compounds. It can also act as a chiral catalyst and catalyze various asymmetric reactions, such as asymmetric epoxidation, asymmetric allylation, and asymmetric cyclopropanation.
Efectos Bioquímicos Y Fisiológicos
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits various biochemical and physiological effects. It has been shown to exhibit antitumor activity against various cancer cell lines, such as MCF-7, HepG2, and A549. It can also inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, it can exhibit antibacterial activity against various bacteria, such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has various advantages and limitations for lab experiments. Its chiral structure allows it to exhibit diverse biochemical and physiological effects, making it a valuable tool for organic synthesis and drug discovery. However, its synthesis can be challenging and requires the use of chiral catalysts, which can be expensive and time-consuming.
Direcciones Futuras
There are numerous future directions for the use of Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate. One potential application is in the synthesis of chiral pharmaceuticals, such as chiral amino acids and chiral epoxides. Another potential application is in the development of chiral catalysts for asymmetric reactions. Moreover, it can be used as a starting material for the synthesis of various natural products, such as (-)-tetrahydrolipstatin and (-)-huperzine A. Further research is needed to explore the full potential of Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate in the field of organic synthesis and drug discovery.
Métodos De Síntesis
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate can be synthesized through various methods, including the Sharpless asymmetric epoxidation, Jacobsen epoxidation, and Shi epoxidation. The Sharpless asymmetric epoxidation involves the reaction of the chiral auxiliary (DHQD)2PHAL with tert-butyl hydroperoxide and titanium isopropoxide to yield the desired product. The Jacobsen epoxidation involves the reaction of the chiral catalyst (salen)Mn(III) with hydrogen peroxide and Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate glyoxylate to form the product. The Shi epoxidation involves the reaction of the chiral catalyst (DHQD)2PHAL with tert-butyl hydroperoxide and Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate glyoxylate to yield the product.
Aplicaciones Científicas De Investigación
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has various applications in the field of organic synthesis. It can be used as a chiral building block for the synthesis of various chiral compounds, such as chiral amino acids, chiral alcohols, and chiral epoxides. It can also be used as a chiral ligand for the asymmetric synthesis of various organic compounds. Moreover, it can be used as a starting material for the synthesis of various natural products, such as (-)-tetrahydrolipstatin and (-)-huperzine A.
Propiedades
Número CAS |
117668-82-3 |
|---|---|
Nombre del producto |
Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4-9-6(8)7(3)5(2)10-7/h5H,4H2,1-3H3/t5-,7+/m0/s1 |
Clave InChI |
FVKGAEBXCPNLHF-CAHLUQPWSA-N |
SMILES isomérico |
CCOC(=O)[C@]1([C@@H](O1)C)C |
SMILES |
CCOC(=O)C1(C(O1)C)C |
SMILES canónico |
CCOC(=O)C1(C(O1)C)C |
Sinónimos |
Oxiranecarboxylic acid, 2,3-dimethyl-, ethyl ester, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



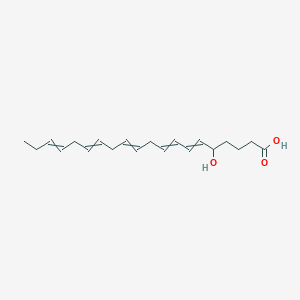

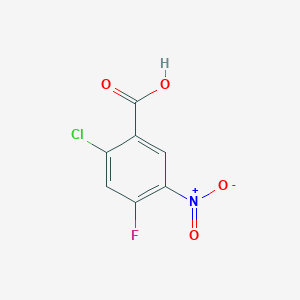

![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
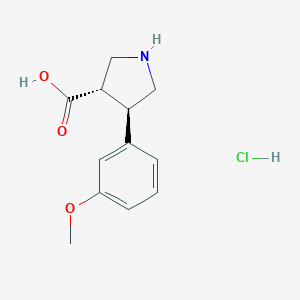
![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)
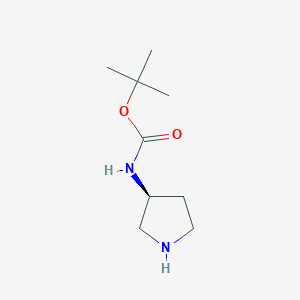
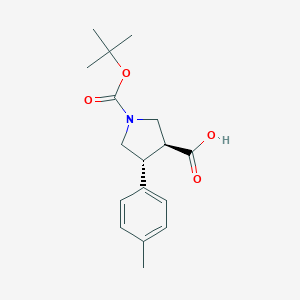
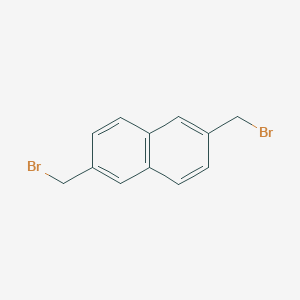
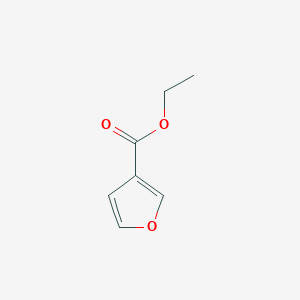
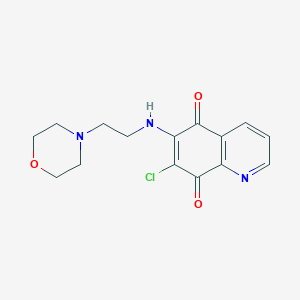
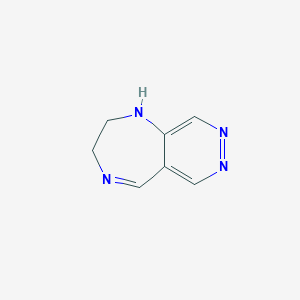
![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)